Tris(dibenzoylmethanato)iron

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

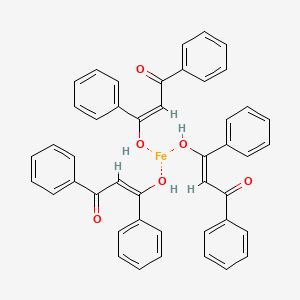

Tris(dibenzoylmethanato)iron, also known as iron(III) tris(1,3-diphenyl-1,3-propanedionato), is an organometallic compound with the molecular formula C45H36FeO6. It is characterized by its deep yellowish-red to black crystalline appearance and is known for its stability and solubility in tetrahydrofuran (THF). This compound is widely used as a catalyst in various organic reactions due to its unique chemical properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Tris(dibenzoylmethanato)iron can be synthesized through the reaction of iron(III) chloride with dibenzoylmethane in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like ethanol or methanol under reflux conditions. The product is then purified through recrystallization .

Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis generally follows the laboratory preparation route with optimizations for scale-up. This includes using larger reaction vessels, continuous stirring, and controlled temperature conditions to ensure consistent product quality .

Analyse Des Réactions Chimiques

Types of Reactions: Tris(dibenzoylmethanato)iron undergoes various types of chemical reactions, including:

Oxidation: It can catalyze the oxidation of olefins to ketones at room temperature using air as the oxidant.

Reduction: It forms a redox couple with its iron(II) counterpart, facilitating reduction reactions.

Substitution: It participates in cross-coupling reactions with Grignard reagents, leading to the formation of new carbon-carbon bonds.

Common Reagents and Conditions:

Oxidation: Phenylsilane as an additive, air as the oxidant, room temperature conditions.

Reduction: Iron(II) chloride and neocuproine as catalysts.

Substitution: Alkenyl halides and Grignard reagents in the presence of THF.

Major Products:

Oxidation: Ketones and corresponding alcohols as by-products.

Reduction: Various reduced organic compounds depending on the substrates used.

Substitution: Coupled products with new carbon-carbon bonds.

Applications De Recherche Scientifique

Chemical Research Applications

Catalysis in Organic Synthesis

Tris(dibenzoylmethanato)iron serves as a catalyst in several organic reactions, particularly in cross-coupling and oxidation processes. Its ability to facilitate these reactions stems from its coordination with organic ligands, which stabilizes the transition states involved in these transformations.

- Cross-Coupling Reactions : The compound is effective in catalyzing the coupling of alkenyl halides with Grignard reagents, resulting in the formation of complex organic molecules. This application is crucial for synthesizing pharmaceuticals and agrochemicals.

- Wacker-Type Oxidation : Recent studies have demonstrated the efficacy of this compound in the Wacker-type oxidation of olefins to ketones at room temperature. For example, using this catalyst, yields of up to 79% for 2-acetylnaphthalene were achieved, highlighting its potential for efficient synthetic methodologies .

Biochemical Applications

Influence on Biochemical Pathways

This compound has been shown to modulate various biochemical pathways, significantly impacting cellular processes:

- Enzyme Modulation : The compound interacts with enzymes and proteins, enhancing or inhibiting their activities. This modulation can affect cell signaling pathways and gene expression, making it a valuable tool in biochemical research.

- Synthesis of Bioactive Compounds : Its role as a catalyst extends to the synthesis of biologically active compounds, which are essential for medicinal chemistry. For instance, it has been utilized in the synthesis of intermediates for pharmaceutical applications .

Industrial Applications

Utilization in Manufacturing Processes

This compound finds applications beyond the laboratory setting:

- Thin Film Deposition : The compound is employed in thin film deposition techniques used in electronics and optoelectronics. Its organometallic nature allows it to form stable films that are essential for device fabrication .

- LED Manufacturing : In the production of light-emitting diodes (LEDs), this compound is used as a precursor material due to its ability to form high-quality organometallic films.

Case Study 1: Wacker-Type Oxidation

In a study published by Angewandte Chemie, this compound was employed as a catalyst for the oxidation of alkenes to ketones. The research highlighted its effectiveness compared to other iron complexes, achieving higher yields and fewer by-products. This study underscores the compound's potential for industrial applications where efficiency and selectivity are paramount .

Case Study 2: Biochemical Pathway Modulation

Research conducted on the effects of this compound on cellular metabolism revealed that it could significantly alter enzyme activity related to energy balance within cells. This finding suggests potential therapeutic applications where modulation of metabolic pathways is desired.

Mécanisme D'action

The mechanism by which tris(dibenzoylmethanato)iron exerts its catalytic effects involves the coordination of the iron center with the ligands, facilitating electron transfer processes. This coordination enhances the reactivity of the iron center, allowing it to participate in various redox and substitution reactions. The molecular targets and pathways involved include the activation of substrates through coordination with the iron center, leading to the formation of reactive intermediates .

Comparaison Avec Des Composés Similaires

Iron(III) acetylacetonate (C15H21FeO6): Similar in structure but with acetylacetonate ligands instead of dibenzoylmethane.

Iron(III) chloride (FeCl3): A simpler iron compound used in various catalytic processes.

Iron(III) oxalate (Fe2(C2O4)3): Another iron compound with different ligand properties.

Uniqueness: Tris(dibenzoylmethanato)iron is unique due to its stability, solubility in THF, and its ability to catalyze a wide range of organic reactions under mild conditions. Its specific ligand environment provides distinct reactivity compared to other iron compounds, making it a valuable catalyst in both academic and industrial settings .

Propriétés

Numéro CAS |

14405-49-3 |

|---|---|

Formule moléculaire |

C45H33FeO6 |

Poids moléculaire |

725.6 g/mol |

Nom IUPAC |

iron(3+);3-oxo-1,3-diphenylprop-1-en-1-olate |

InChI |

InChI=1S/3C15H12O2.Fe/c3*16-14(12-7-3-1-4-8-12)11-15(17)13-9-5-2-6-10-13;/h3*1-11,16H;/q;;;+3/p-3 |

Clé InChI |

JWPHPBLJVLHKOZ-UHFFFAOYSA-K |

SMILES |

C1=CC=C(C=C1)C(=CC(=O)C2=CC=CC=C2)O.C1=CC=C(C=C1)C(=CC(=O)C2=CC=CC=C2)O.C1=CC=C(C=C1)C(=CC(=O)C2=CC=CC=C2)O.[Fe] |

SMILES isomérique |

C1=CC=C(C=C1)/C(=C\C(=O)C2=CC=CC=C2)/O.C1=CC=C(C=C1)/C(=C\C(=O)C2=CC=CC=C2)/O.C1=CC=C(C=C1)/C(=C\C(=O)C2=CC=CC=C2)/O.[Fe] |

SMILES canonique |

C1=CC=C(C=C1)C(=CC(=O)C2=CC=CC=C2)[O-].C1=CC=C(C=C1)C(=CC(=O)C2=CC=CC=C2)[O-].C1=CC=C(C=C1)C(=CC(=O)C2=CC=CC=C2)[O-].[Fe+3] |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the products of Tris(dibenzoylmethanato)iron(III) photodegradation in the presence of oxygen?

A1: Research on the photolysis of this compound(III) in benzene solution, under oxygen-rich conditions, reveals the formation of several products. The primary products include a basic ferric salt of diphenyltartaric acid, benzoic acid, and phenyl benzoate. Notably, phenylglyoxylic acid appears as an intermediate during this photodegradation process [].

Q2: Can this compound(III) be used as a catalyst for olefin oxidation? What are the advantages of this approach?

A2: Yes, this compound(III) [Fe(dbm)3] demonstrates efficacy as a catalyst for oxidizing olefins into ketones []. This method, often conducted at room temperature, utilizes air as the sole oxidizing agent and incorporates phenylsilane (PhSiH3) as an additive. The reaction displays high functional group tolerance and achieves impressive regioselectivity, yielding ketones with up to 97% yield. Researchers have observed alcohols as byproducts in this process. Key advantages of this catalytic approach include mild reaction conditions, operational simplicity, and broad substrate compatibility.

Q3: What is the role of phenylsilane in the this compound(III)-catalyzed olefin oxidation?

A3: Labeling experiments have provided insights into the role of phenylsilane in this catalytic reaction. Findings indicate that a hydrogen atom from phenylsilane gets incorporated during the oxidation process. Furthermore, the oxygen atom found in both the resultant ketone and alcohol originates from the surrounding atmosphere []. This suggests that phenylsilane acts as a hydrogen source and potentially plays a role in activating the catalyst or facilitating oxygen transfer.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.